4-Chloro-1-(3-fluorophenyl)-1-oxobutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

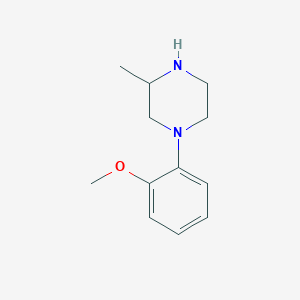

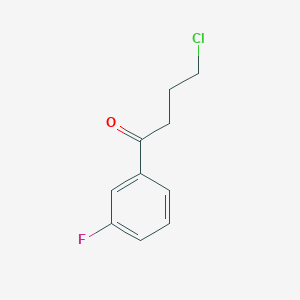

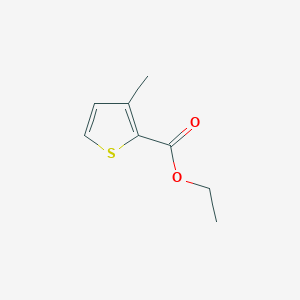

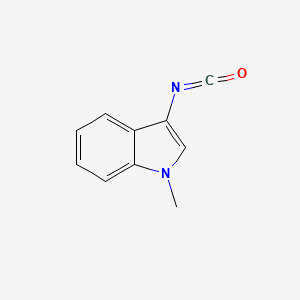

4-Chloro-1-(3-fluorophenyl)-1-oxobutane, also known as 4-Chloro-1-(3-fluorophenyl)-1-butanone, is a chemical compound with the molecular formula C10H10ClFO . It has a molecular weight of 200.64 . The compound is achiral, with no defined stereocenters or E/Z centers .

Synthesis Analysis

While specific synthesis methods for 4-Chloro-1-(3-fluorophenyl)-1-oxobutane were not found, related compounds such as pinacol boronic esters have been synthesized using catalytic protodeboronation . This process involves a radical approach and has been used in the formal total synthesis of various compounds .Molecular Structure Analysis

The molecular structure of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane is characterized by its molecular formula C10H10ClFO . The compound is achiral, meaning it does not exhibit chirality or "handedness" .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Pathways and Analytical Characterization : The compound 4-Chloro-1-(3-fluorophenyl)-1-oxobutane has been involved in the synthesis and characterization of various research chemicals. For instance, it has been identified as a by-product in the synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a research chemical often mislabeled and associated with synthetic cannabinoids (McLaughlin et al., 2016).

Enzymatic and Catalytic Reactions

- Enzymatic Reactions : This compound is used in enzymatic studies, such as the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, where it serves as a substrate in organic solvent-water diphasic systems. It's utilized to explore the efficiency and selectivity of microbial aldehyde reductases in such reactions (Shimizu et al., 1990).

Chemical and Molecular Studies

- Spectral Analysis and Quantum Chemical Studies : The compound is a key subject in studies involving spectral analysis and quantum chemical calculations. For example, research on molecular geometry, chemical reactivity, and electronic properties of related chloro-fluorophenyl compounds is conducted to understand their physical and chemical behaviors (Satheeshkumar et al., 2017).

Novel Compound Synthesis and Characterization

- Heterocycle-Based Molecule Synthesis : Research into the synthesis of new heterocycle-based molecules, like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, demonstrates the compound's role in the development of novel chemical entities. These studies extend to examining properties like hyperpolarizability and molecular electrostatic potential, important for applications in non-linear optics and drug development (Murthy et al., 2017).

Photodehalogenation Studies

- Photodehalogenation Research : In studies involving photodehalogenation, derivatives of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane are used to understand the formation of phenyl cations and benzyne, which is significant in organic synthesis and the design of photostable drugs (Protti et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-1-(3-fluorophenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c11-6-2-5-10(13)8-3-1-4-9(12)7-8/h1,3-4,7H,2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSCLNABOWDJKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593384 |

Source

|

| Record name | 4-Chloro-1-(3-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-(3-fluorophenyl)-1-oxobutane | |

CAS RN |

3110-52-9 |

Source

|

| Record name | 4-Chloro-1-(3-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)